molecular formula C30H54CaO8 B13118488 Calcium2-(dodecanoyloxy)propanoate

Calcium2-(dodecanoyloxy)propanoate

Cat. No.: B13118488
M. Wt: 582.8 g/mol
InChI Key: BZIQIFPTSQDSDC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium2-(dodecanoyloxy)propanoate is an ester compound formed from the reaction of calcium, dodecanoic acid, and propanoic acid Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Calcium2-(dodecanoyloxy)propanoate typically involves the esterification reaction between dodecanoic acid and propanoic acid in the presence of calcium ions. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to speed up the reaction. The mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Calcium2-(dodecanoyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be broken down into dodecanoic acid and propanoic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Dodecanoic acid and propanoic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Calcium2-(dodecanoyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of dodecanoic acid.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Calcium2-(dodecanoyloxy)propanoate involves its interaction with biological membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing dodecanoic acid and propanoic acid, which can then exert their effects on cellular processes. Dodecanoic acid, in particular, is known for its antimicrobial properties, disrupting microbial cell membranes and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Calcium propanoate: A calcium salt of propanoic acid, commonly used as a food preservative.

    Calcium dodecanoate: A calcium salt of dodecanoic acid, used in various industrial applications.

Uniqueness

Calcium2-(dodecanoyloxy)propanoate is unique due to its dual ester structure, combining the properties of both dodecanoic acid and propanoic acid. This combination allows it to have a broader range of applications and potential effects compared to its individual components.

Properties

Molecular Formula

C30H54CaO8

Molecular Weight

582.8 g/mol

IUPAC Name

calcium;2-dodecanoyloxypropanoate

InChI

InChI=1S/2C15H28O4.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-14(16)19-13(2)15(17)18;/h2*13H,3-12H2,1-2H3,(H,17,18);/q;;+2/p-2

InChI Key

BZIQIFPTSQDSDC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].CCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.